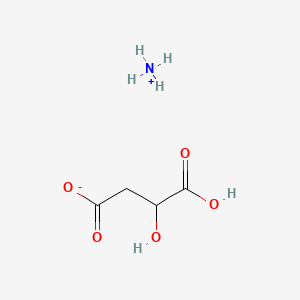

Ammonium hydrogen malate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium hydrogen malate is an organic compound that consists of ammonium ions and hydrogen malate ions. It is a derivative of malic acid, which is a naturally occurring substance found in many fruits. The compound is known for its role in various biochemical processes and its applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium hydrogen malate can be synthesized by reacting malic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The process involves the neutralization of malic acid by ammonium hydroxide, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled addition of ammonium hydroxide to a solution of malic acid. The reaction is monitored to ensure the correct stoichiometry and purity of the final product. The solution is then evaporated to obtain crystalline this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium hydrogen malate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce oxaloacetate and other intermediates.

Reduction: It can be reduced to form succinate.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the ammonium ion.

Major Products Formed:

Oxidation: Oxaloacetate and other intermediates.

Reduction: Succinate.

Substitution: Metal malates.

Wissenschaftliche Forschungsanwendungen

Ammonium hydrogen malate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It plays a role in metabolic studies, particularly in the citric acid cycle.

Medicine: It is used in the formulation of certain pharmaceuticals and as a buffer in biological assays.

Industry: It is used in the food industry as a flavoring agent and acidity regulator.

Wirkmechanismus

The mechanism of action of ammonium hydrogen malate involves its participation in biochemical pathways, particularly the citric acid cycle. It acts as an intermediate in the conversion of carbohydrates into energy. The compound interacts with enzymes and other molecules to facilitate the production of adenosine triphosphate (ATP), which is the primary energy currency of cells.

Vergleich Mit ähnlichen Verbindungen

- Ammonium malate

- Potassium hydrogen malate

- Sodium hydrogen malate

- Lithium hydrogen malate

Comparison: Ammonium hydrogen malate is unique due to its specific ammonium ion, which imparts different solubility and reactivity characteristics compared to other similar compounds. For instance, potassium hydrogen malate and sodium hydrogen malate have different solubility profiles and are used in different applications based on their ionic properties.

This compound stands out for its versatility in both biological and industrial applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Ammonium hydrogen malate (AHM) is a compound derived from malic acid and ammonia, playing a significant role in various biological processes. Understanding its biological activity is crucial for applications in pharmacology, agriculture, and biochemistry. This article synthesizes recent research findings on AHM's biological activity, including its effects on cellular metabolism, potential therapeutic applications, and its role in detoxification processes.

AHM is characterized by its unique molecular structure, which influences its biological interactions. The compound crystallizes in the monoclinic space group, exhibiting piezoelectric properties and strong electro-mechanical coupling constants. These properties may contribute to its biological functions, particularly in cellular signaling and metabolic pathways .

Cellular Metabolism

AHM is involved in critical metabolic processes, particularly in the detoxification of ammonia in cells. Research has demonstrated that the malate shuttle, a metabolic pathway involving malate and its derivatives, plays a key role in ammonia detoxification within CD8+ T cells during chronic infections. The enzyme glutamate oxaloacetate transaminase (GOT1), part of this shuttle, facilitates the conversion of ammonia into less toxic forms .

Key Findings:

- Detoxification Role : AHM aids in the conversion of toxic ammonia to 2-ketoglutarate (2-KG), which is essential for maintaining cellular health under stress conditions.

- Impact on T Cell Function : GOT1 deficiency leads to increased ammonia levels, impairing T cell responses. Supplementation with AHM or its derivatives can restore T cell functionality by reducing ammonia toxicity .

Therapeutic Applications

AHM's potential therapeutic applications are being explored, particularly in the context of metabolic disorders and immune response modulation. The compound's ability to regulate nitrogen metabolism makes it a candidate for treating conditions associated with ammonia toxicity.

Case Studies:

- Chronic Viral Infections : In studies involving chronic viral infections, AHM supplementation improved CD8+ T cell responses by enhancing ammonia detoxification pathways .

- Bacterial Metabolism : Research indicates that certain bacteria utilize malate as a carbon source, which can enhance their survival under stressful conditions. This adaptability suggests that AHM could be leveraged to manipulate bacterial growth in industrial applications .

Data Tables

Eigenschaften

CAS-Nummer |

5972-71-4 |

|---|---|

Molekularformel |

C4H9NO5 |

Molekulargewicht |

151.12 g/mol |

IUPAC-Name |

azanium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |

InChI-Schlüssel |

RMIOHTPMSWCRSO-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)O)O)C(=O)[O-].[NH4+] |

Verwandte CAS-Nummern |

20261-05-6 5972-71-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.